[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of ACT-246475 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a pyrimidine derivative, which is then functionalized to introduce the necessary pharmacophores. The final product is obtained through a series of coupling reactions, purification steps, and crystallization . Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness.
化学反应分析
ACT-246475 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
ACT-246475 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study P2Y12 receptor antagonism and its effects on platelet aggregation.
Biology: Investigated for its role in modulating platelet function and its potential therapeutic benefits in cardiovascular diseases.
Medicine: Explored as a treatment for acute myocardial infarction and other thrombotic conditions due to its potent antithrombotic properties
作用机制
ACT-246475 exerts its effects by selectively and reversibly binding to the P2Y12 receptor on platelets. This binding inhibits the receptor’s interaction with adenosine diphosphate (ADP), a key mediator of platelet aggregation. By blocking this interaction, ACT-246475 effectively reduces platelet activation and aggregation, thereby preventing thrombus formation .
相似化合物的比较
ACT-246475 is compared with other P2Y12 receptor antagonists such as ticagrelor and clopidogrel. Unlike ticagrelor, ACT-246475 has been shown to cause significantly less blood loss while maintaining equivalent antithrombotic efficacy . This safety advantage is attributed to its high selectivity for the P2Y12 receptor and the absence of vasodilatory effects . Other similar compounds include prasugrel and cangrelor, which also target the P2Y12 receptor but differ in their pharmacokinetic profiles and clinical applications .
属性
分子式 |
C28H39N6O8P |
---|---|
分子量 |
618.6 g/mol |
IUPAC 名称 |
[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid |
InChI |
InChI=1S/C28H39N6O8P/c1-3-4-16-42-28(37)33-14-12-32(13-15-33)27(36)23(19-43(38,39)40)30-26(35)22-17-24(34-11-10-21(18-34)41-2)31-25(29-22)20-8-6-5-7-9-20/h5-9,17,21,23H,3-4,10-16,18-19H2,1-2H3,(H,30,35)(H2,38,39,40)/t21-,23-/m1/s1 |
InChI 键 |
FYXHWMQPCJOJCH-FYYLOGMGSA-N |
手性 SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)[C@@H](CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@H](C4)OC |
规范 SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。